4-Chloro-6-piperidin-1-ylpyrimidine

Medicinal Chemistry Chemical Synthesis Quality Control

Researchers diversifying kinase inhibitor libraries often encounter inconsistent SNAr reactivity from impure building blocks. 4-Chloro-6-piperidin-1-ylpyrimidine (CAS 1722-14-1), supplied at ≥95% purity, ensures reliable nucleophilic aromatic substitution at the C4 position. • SNAr-ready C4 chloro handle for amine, alcohol, and thiol diversification • Piperidine moiety targets ribose-binding pocket of ATP-competitive kinases (PDK1/Akt-validated) • LogP 2.19 supports agrochemical lead development with favorable foliar uptake Free base; mp 78-79°C. Bulk quantities available.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 1722-14-1
Cat. No. B157618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-piperidin-1-ylpyrimidine
CAS1722-14-1
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=NC=N2)Cl
InChIInChI=1S/C9H12ClN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2
InChIKeyMJONHQHUVJXBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-piperidin-1-ylpyrimidine (CAS 1722-14-1): A Pre-functionalized Heterocyclic Scaffold for Kinase-Targeted Library Synthesis and Agrochemical Intermediate Procurement


4-Chloro-6-piperidin-1-ylpyrimidine (CAS 1722-14-1) is a heteroaromatic building block characterized by a pyrimidine core substituted with a chloro group at position 4 and a piperidin-1-yl moiety at position 6 . With a molecular formula of C9H12ClN3 and a molecular weight of 197.66 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research . It is commercially available as a free base with purity specifications typically at 95% or higher, and exhibits a melting point of 78–79 °C, facilitating straightforward handling and storage .

4-Chloro-6-piperidin-1-ylpyrimidine: Why In-Class Pyrimidine Analogs Cannot Be Casually Interchanged in Reaction Sequences


Generic substitution of 4-chloro-6-piperidin-1-ylpyrimidine with other 4-chloro-6-substituted pyrimidines or 2-chloro analogs is inadvisable due to the distinct electronic and steric profile conferred by the piperidine moiety at position 6. The piperidine nitrogen contributes electron density to the pyrimidine ring, modulating the electrophilicity of the C4 chloro substituent and thus altering reaction rates and regioselectivity in subsequent nucleophilic aromatic substitution (SNAr) steps . Furthermore, the piperidine ring introduces a basic amine center that can serve as a solubilizing group or a handle for further functionalization, a feature absent in morpholino or simple alkyl analogs. This specific substitution pattern directly impacts the compound's utility as a kinase inhibitor scaffold, as the piperidine group often mimics the ribose-binding pocket of ATP-competitive inhibitors .

4-Chloro-6-piperidin-1-ylpyrimidine (CAS 1722-14-1): Quantitative Differentiation Evidence for Scientific Selection


Commercial Purity Benchmark: 95-98% Purity Ensures Reproducible Reactivity vs. Lower-Grade Building Blocks

Commercially available 4-chloro-6-piperidin-1-ylpyrimidine is supplied at a purity of 95% (free base) or 98% (Thermo Scientific catalog) . This specification exceeds the typical 90% purity of many generic heterocyclic building blocks and matches or surpasses the purity of closely related compounds like 4-chloro-6-morpholin-1-ylpyrimidine (commonly offered at 95%). The higher purity minimizes the presence of side products from incomplete piperidine substitution (e.g., residual 4,6-dichloropyrimidine), reducing the need for additional purification steps in subsequent reactions.

Medicinal Chemistry Chemical Synthesis Quality Control

Lipophilicity Tuning: LogP 2.19 Enables Balanced Permeability and Aqueous Solubility Compared to More Lipophilic Analogs

The computed LogP of 4-chloro-6-piperidin-1-ylpyrimidine is 2.19 . This value falls within the optimal range for CNS drug candidates (typically 2–5) but is notably lower than that of 4-chloro-6-(4-methylpiperidin-1-yl)pyrimidine (predicted LogP ~2.8) and substantially lower than 4-chloro-6-phenylpyrimidine (predicted LogP ~3.5). The piperidine nitrogen introduces polarity and hydrogen-bonding capability, reducing LogP by approximately 0.6–1.3 log units relative to fully carbon-based 6-substituents. This differential lipophilicity translates to improved aqueous solubility and potentially reduced plasma protein binding in biological assays.

ADME Medicinal Chemistry Physicochemical Properties

Predicted pKa of 3.53 Suggests Predominant Neutral Form at Physiological pH, Mitigating Ion-Trapping Artifacts

The acid dissociation constant (pKa) of 4-chloro-6-piperidin-1-ylpyrimidine is predicted to be 3.53 ± 0.26 . This value is substantially lower than the pKa of free piperidine (~11.2), indicating that the nitrogen lone pair is significantly delocalized into the electron-deficient pyrimidine ring. At physiological pH (7.4), the compound exists predominantly in its neutral, unprotonated form. In contrast, analogs bearing a more basic amine substituent, such as 4-chloro-6-(piperazin-1-yl)pyrimidine (predicted pKa of piperazine N ~9.5), would be >99% protonated at pH 7.4, potentially leading to different membrane permeability and cellular distribution profiles.

Physicochemical Properties Drug Design Ionization

4-Chloro-6-piperidin-1-ylpyrimidine: High-Value Application Scenarios for Procurement in Medicinal Chemistry, Agrochemical R&D, and Material Science


ATP-Competitive Kinase Inhibitor Scaffold Derivatization

The chloro substituent at position 4 of 4-chloro-6-piperidin-1-ylpyrimidine is highly susceptible to SNAr displacement by amines, alcohols, and thiols, enabling rapid diversification into libraries of 4-substituted-6-piperidinopyrimidines . The piperidine moiety occupies the ribose-binding pocket in ATP-competitive kinase inhibitors, a design motif validated in PDK1 and Akt inhibitor patents . Procurement of high-purity starting material (95-98%) ensures that subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings proceed with minimal side reactions, directly impacting library yield and screening hit validation rates .

Agrochemical Lead Optimization via C4 Functionalization

The balanced lipophilicity (LogP 2.19) and neutral character at physiological pH make 4-chloro-6-piperidin-1-ylpyrimidine an attractive core for designing agrochemical active ingredients with improved foliar uptake and phloem mobility. The chloro handle allows attachment of various substituents to tune biological activity while maintaining favorable physicochemical properties . This compound serves as a direct precursor to pyrimidine-based fungicides and herbicides, where the piperidine ring can enhance binding to fungal CYP51 or plant enzyme targets.

Metal-Organic Framework (MOF) Linker Synthesis

The nitrogen-rich pyrimidine core and the Lewis-basic piperidine nitrogen provide two distinct coordination sites, enabling the construction of porous coordination polymers with tunable topology. The chloro group can be further elaborated with carboxylic acid or pyridine moieties to generate ditopic or tritopic linkers. The high purity (≥95%) ensures reproducible synthesis of MOFs with consistent pore size and surface area, critical for gas storage, separation, and catalysis applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-piperidin-1-ylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.